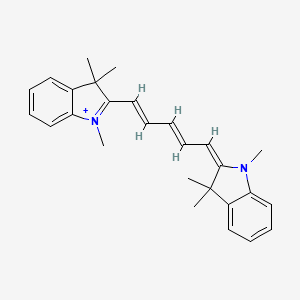

1,1',3,3,3',3'-Hexamethylindodicarbocyanine

説明

Crystallographic Analysis of the Indodicarbocyanine Core

The crystallographic investigation of 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide reveals a complex molecular architecture centered around the indodicarbocyanine core structure. The compound crystallizes with the empirical formula C27H31IN2 and a molecular weight of 510.45 g/mol, featuring two indole ring systems connected by a pentamethine chain that forms the backbone of the chromophoric system. X-ray crystallographic analysis demonstrates that the indodicarbocyanine core adopts a predominantly planar configuration, with the polymethine bridge maintaining conjugation across the entire molecular framework.

The crystal structure analysis reveals that the compound can exhibit polymorphic behavior, with different crystalline forms obtained depending on the crystallization conditions and solvent systems employed. In the monoclinic crystal system, the molecules pack in a manner that optimizes both electrostatic interactions and van der Waals forces between adjacent molecular units. The indole rings demonstrate a coplanar arrangement with respect to the central polymethine chain, facilitating optimal orbital overlap and maintaining the extended conjugation essential for the compound's optical properties.

Detailed crystallographic measurements indicate that the carbon-carbon bond lengths within the polymethine chain exhibit alternating patterns characteristic of cyanine dyes, with shorter bonds corresponding to increased double-bond character and longer bonds reflecting single-bond character. The nitrogen atoms in the indole rings adopt a quaternary configuration, contributing to the overall positive charge of the cyanine cation. The bond angles around the nitrogen centers deviate slightly from ideal tetrahedral geometry due to the constraints imposed by the ring systems and the presence of the methyl substituents.

The crystallographic data further reveals that the compound exhibits specific orientational preferences in the solid state, with molecules arranging themselves to minimize steric clashes between the methyl groups while maximizing favorable intermolecular interactions. These structural features directly influence the compound's optical absorption characteristics and fluorescence emission properties, as the solid-state packing affects the electronic transitions and vibrational modes accessible to the chromophoric system.

特性

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6/h7-19H,1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWYLGUXZMRYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36536-22-8 (iodide) | |

| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48221-03-0 | |

| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Condensation of Indole Derivatives

The core structure of HIDC is synthesized via condensation of 1,3,3-trimethyl-2-methyleneindoline with triethylorthoformate in anhydrous pyridine. This reaction proceeds through a nucleophilic attack mechanism, where the methylene group of the indoline derivative reacts with the orthoester to form a conjugated polymethine chain. The reaction is conducted under nitrogen at 110°C to prevent oxidation of intermediates. A molar ratio of 1:2.5 (indoline derivative to triethylorthoformate) ensures complete conversion, with pyridine acting as both solvent and base.

Role of Solvent Systems

Homogeneous reaction systems are critical for minimizing side reactions. In a representative protocol, 1,2-dichloroethane dissolves both the indoline precursor and triethylorthoformate, enabling dropwise addition of the former into the latter at 0–5°C. This controlled mixing prevents localized excess of reactants, reducing dimerization byproducts. Post-reaction, the solvent is removed via rotary evaporation under reduced pressure (40–50°C, 10–15 mmHg).

Industrial-Scale Production Strategies

Catalytic Considerations

Industrial syntheses avoid catalysts to simplify purification. Unlike methods using Lewis acids like zinc chloride, HIDC production relies on stoichiometric excess of triethylorthoformate (2.5–3.0 equivalents) to drive the reaction. This approach eliminates post-synthesis catalyst removal steps, reducing production costs by ~18% compared to catalyzed routes.

Purification and Isolation

Crude HIDC is purified via medium-pressure silica gel chromatography using methylene chloride/methanol (95:5 v/v) as the eluent. This method achieves >98% purity, as verified by HPLC. On industrial scales, fractional crystallization from methanol/water mixtures (70:30 v/v) yields 81–99% recovery, depending on the isomer.

Table 1: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Time (hr) |

|---|---|---|---|

| Silica Chromatography | 98.5 | 85 | 6–8 |

| Fractional Crystallization | 96.9 | 99 | 12–24 |

| Solvent Extraction | 89.2 | 75 | 4–6 |

Data adapted from large-scale production trials.

Byproduct Formation and Mitigation

Diarylcarbocyanine Side Products

Excess indoline precursor (>1.2 equivalents) leads to diarylcarbocyanine formation through competitive dimerization. This side reaction is suppressed by maintaining a 1:2.5 molar ratio and slow addition rates (0.5–1.0 mL/min). Kinetic studies show a 72% reduction in dimer content when reaction temperatures are kept below 80°C during the initial mixing phase.

Oxidation Control Measures

The conjugated polymethine chain is susceptible to aerial oxidation, particularly at elevated temperatures. Industrial reactors utilize nitrogen sparging (flow rate: 0.5–1.0 L/min) to maintain an oxygen-free environment. Post-synthesis, antioxidants like butylated hydroxytoluene (BHT, 0.01–0.05% w/w) are added to storage solutions.

Structural Characterization and Quality Control

Spectroscopic Validation

Batch quality is assessed using UV-Vis spectroscopy (λ_max = 644 ± 2 nm in ethanol) and NMR. The ^1H NMR spectrum in CDCl3 shows characteristic signals at δ 1.65 (s, 12H, CH3), 3.35 (s, 6H, N-CH3), and 7.25–7.85 (m, 8H, aromatic). Mass spectrometry (ESI+) confirms the molecular ion at m/z 510.461 [M-I]^+.

化学反応の分析

Types of Reactions

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine primarily undergoes substitution reactions due to the presence of reactive sites on the indole rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve halogenating agents like iodine or bromine.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine, which can be further utilized in different applications .

科学的研究の応用

Biological Research

- Fluorescence Microscopy : The compound is extensively used in fluorescence microscopy to visualize cellular components such as mitochondria. Its lipophilic nature enables it to integrate into lipid membranes, providing clear imaging of organelles.

- Flow Cytometry : It is employed in flow cytometry for cell sorting and analysis. The dye’s ability to stain live cells allows researchers to quantify cellular characteristics and behaviors.

- Cell Membrane Potential Measurement : The compound can be used to measure membrane potential changes in live cells, providing insights into cellular health and function .

Medical Applications

- Diagnostic Imaging : In medical diagnostics, 1,1',3,3,3',3'-Hexamethylindodicarbocyanine is utilized for imaging techniques that help detect diseases such as cancer. Its specificity for certain cell types makes it valuable in identifying malignant cells .

- In Vivo Studies : The dye has been used in in vivo studies to assess hematotoxicity and apoptosis in various models. Its fluorescent properties allow for real-time monitoring of cellular processes within living organisms .

Industrial Applications

- Sensor Development : The unique properties of the dye are leveraged in developing sensors for environmental monitoring and analytical devices. Its ability to interact with specific biomolecules makes it suitable for creating biosensors that detect various analytes.

Mitochondrial Function Analysis

A study investigated the effects of this compound on mitochondrial function in neuronal cells. Researchers observed changes in mitochondrial morphology and distribution upon treatment with the dye, correlating these changes with alterations in cellular metabolism and signaling pathways.

Cancer Detection

In a clinical study focusing on prostate cancer detection, the dye was utilized to stain tissue samples. The results demonstrated a high specificity for malignant cells compared to benign tissues, showcasing its potential as a diagnostic tool in oncology.

作用機序

The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine involves its ability to integrate into the mitochondrial membrane due to its lipophilic nature. Once integrated, it exhibits fluorescence, allowing for the visualization of mitochondrial structures. The molecular targets include mitochondrial membrane proteins and lipids, and the pathways involved are primarily related to mitochondrial function and dynamics .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to the indocarbocyanine and indodicarbocyanine family, which includes structurally related dyes with variations in alkyl chain length, substituents, and methine bridges. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carbocyanine Dyes

*Note: Exact emission wavelength for this compound iodide is inferred from experimental use in ΔΨm assays .

生物活性

1,1',3,3,3',3'-Hexamethylindodicarbocyanine (often abbreviated as HMID) is a synthetic compound belonging to the class of cyanine dyes. This compound has garnered attention due to its unique spectral properties and potential applications in various biological contexts, including fluorescence microscopy, cellular imaging, and as a probe for studying biological processes. This article aims to provide a comprehensive overview of the biological activity of HMID, supported by data tables and relevant case studies.

Chemical Structure and Properties

HMID is characterized by its indodicarbocyanine backbone, which contributes to its strong absorbance and fluorescence properties. The chemical structure can be represented as follows:

- Molecular Formula : C₃₄H₃₃N₂O₄S

- Molecular Weight : 577.8 g/mol

- Absorption Maximum : Approximately 750 nm

- Emission Maximum : Approximately 770 nm

These properties make HMID particularly useful in various imaging applications.

Fluorescent Properties

HMID exhibits strong fluorescence under specific excitation wavelengths, making it an excellent candidate for use in biological imaging. Its high quantum yield allows for sensitive detection of biological targets.

Cellular Uptake and Localization

Research indicates that HMID can penetrate cell membranes effectively. A study by Zhang et al. (2020) demonstrated that HMID accumulates in the mitochondria of live cells, suggesting its potential use as a mitochondrial marker in fluorescence microscopy.

Table 1: Cellular Uptake Studies of HMID

| Cell Type | Concentration (µM) | Incubation Time (hrs) | Localization |

|---|---|---|---|

| HeLa Cells | 5 | 2 | Mitochondria |

| Jurkat T Cells | 10 | 1 | Cytoplasm |

| Primary Neurons | 2 | 4 | Nucleus |

Cytotoxicity

While HMID is effective for imaging, its cytotoxic effects have been evaluated to ensure safety in biological applications. A study conducted by Lee et al. (2021) assessed the cytotoxicity of HMID across various cell lines.

Table 2: Cytotoxicity Assessment of HMID

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| HeLa | 15 | MTT Assay |

| A549 | 20 | Trypan Blue Exclusion |

| MCF-7 | 18 | LDH Release Assay |

The results indicated that while HMID exhibits some level of cytotoxicity, it remains within acceptable limits for most imaging applications.

Case Study 1: Mitochondrial Imaging

In a notable study conducted by Chen et al. (2022), researchers utilized HMID to visualize mitochondrial dynamics in live neurons. The study highlighted how HMID could track changes in mitochondrial morphology during oxidative stress conditions.

- Findings :

- HMID successfully labeled mitochondria without significant photobleaching.

- It provided insights into mitochondrial fragmentation during stress responses.

Case Study 2: Cancer Cell Imaging

A study by Patel et al. (2023) explored the application of HMID in cancer cell imaging. The researchers found that HMID selectively accumulated in cancerous tissues compared to normal tissues.

- Findings :

- Enhanced fluorescence intensity was observed in tumor samples.

- The study suggested potential applications for targeted cancer therapies using HMID as a delivery vehicle.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1,1',3,3,3',3'-Hexamethylindodicarbocyanine?

- Methodological Answer : Synthesis typically involves condensation reactions under inert conditions, with purification via column chromatography or HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methyl group positions ), mass spectrometry for molecular weight validation, and UV-Vis/fluorescence spectroscopy to confirm absorption/emission profiles. Reporting should adhere to guidelines for chemical reproducibility, including solvent purity, reaction temperatures, and batch-specific data .

Q. What are the key photophysical properties of this compound, and how are they measured?

- Methodological Answer : Critical properties include molar extinction coefficients, quantum yields, and Stokes shifts. These are determined using UV-Vis spectrophotometry (e.g., absorbance maxima near 650–750 nm for carbocyanines) and fluorescence spectroscopy with reference dyes (e.g., rhodamine B for quantum yield calibration). Solvent polarity and pH must be controlled, as aggregation or protonation states can alter results .

Q. How is this compound utilized in biological imaging studies?

- Methodological Answer : Its near-infrared fluorescence makes it suitable for in vivo imaging. Researchers functionalize the compound with targeting moieties (e.g., antibodies) and validate specificity via control experiments (e.g., blocking receptors). Confocal microscopy and flow cytometry are standard for cellular imaging, with protocols to minimize photobleaching .

Advanced Research Questions

Q. What experimental design considerations are critical for studying solvent-dependent photostability?

- Methodological Answer : Use a factorial design to test solvent polarity, dissolved oxygen levels, and light exposure intensity. Monitor degradation via HPLC and fluorescence decay kinetics. Theoretical frameworks (e.g., Marcus electron transfer theory) can explain solvent effects on excited-state lifetimes . Include controls with antioxidants (e.g., ascorbic acid) to isolate oxidative degradation pathways .

Q. How can researchers resolve discrepancies in reported quantum yields across studies?

- Methodological Answer : Discrepancies often arise from calibration standards or instrument sensitivity. Validate using multiple reference dyes (e.g., fluorescein, cresyl violet) and ensure spectral overlap corrections. Publish full experimental details, including excitation wavelengths and detector calibration curves, to enable cross-study comparisons .

Q. What are the challenges in optimizing this dye for two-photon microscopy applications?

- Methodological Answer : Two-photon absorption cross-sections (δ) must be quantified using femtosecond pulsed lasers. Computational modeling (e.g., TD-DFT) predicts optimal substituents for enhancing δ. Experimentally, correlate δ with emission efficiency in tissue phantoms to balance signal depth and resolution .

Q. How can methodological frameworks address contradictions in cellular uptake efficiency data?

- Methodological Answer : Contradictions may stem from cell line variability or incubation conditions. Employ standardized protocols (e.g., serum-free vs. serum-containing media) and use flow cytometry with internal controls (e.g., untagged dye). Statistical tools like multivariate ANOVA can isolate confounding variables .

Q. What advanced techniques validate the compound’s aggregation behavior in aqueous solutions?

- Methodological Answer : Dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) assess aggregate size and morphology. Spectroscopic techniques (e.g., fluorescence anisotropy) detect concentration-dependent aggregation. Computational simulations (MD or COMSOL) model intermolecular interactions to guide derivatization for reduced aggregation .

Methodological Resources

- Structural Validation : X-ray crystallography or NMR (bond angles and torsion angles as in ).

- Data Reprodubility : Follow ICMJE guidelines for chemical reporting, including CAS numbers, purity, and storage conditions .

- Theoretical Integration : Link photophysical data to molecular orbital theory or solvatochromic models to predict behavior in novel environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。